5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine

Medicinal Chemistry Drug Design Physicochemical Properties

5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with the molecular formula C₁₄H₁₃N₃ and a molecular weight of 223.27 g/mol. It belongs to the [1,2,4]triazolo[4,3-a]pyridine class, a privileged scaffold in medicinal chemistry, most notably within patents and research on c-Met kinase inhibitors for oncology.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
CAS No. 5528-56-3
Cat. No. B12913336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine
CAS5528-56-3
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=CC2=NN=C(N2C(=C1)C)C3=CC=CC=C3
InChIInChI=1S/C14H13N3/c1-10-8-11(2)17-13(9-10)15-16-14(17)12-6-4-3-5-7-12/h3-9H,1-2H3
InChIKeyUOSCCKDAUBVDMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine (CAS 5528-56-3): Core Heterocyclic Scaffold for c-Met Inhibitor Research


5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with the molecular formula C₁₄H₁₃N₃ and a molecular weight of 223.27 g/mol . It belongs to the [1,2,4]triazolo[4,3-a]pyridine class, a privileged scaffold in medicinal chemistry, most notably within patents and research on c-Met kinase inhibitors for oncology [1]. Its core structure and substitution pattern place it as a key reference point within a broader class that has produced clinical candidates.

Why Generic Substitution of 5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine is High-Risk in c-Met Inhibitor Programs


Within the [1,2,4]triazolo[4,3-a]pyridine class, minor structural modifications lead to radical changes in kinase selectivity and pharmacokinetic profiles. Research has shown that changing the substitution pattern on the core scaffold directly determines whether a compound acts as a potent c-Met inhibitor, an adenosine A2A antagonist, or an mGluR2 positive allosteric modulator [1][2]. Simply procuring any available triazolopyridine analog without verifying its specific substitution is highly likely to yield a compound with a completely different biological fingerprint, invalidating experimental results and wasting resources.

Quantitative Differentiation Evidence for 5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine vs. Core Scaffold Analogs


Lipophilicity Advantage: LogP Comparison vs. Unsubstituted Parent Scaffold

The 3-phenyl substituent on the target compound confers a significant increase in lipophilicity compared to the unsubstituted parent scaffold 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine. This is a critical parameter for optimizing blood-brain barrier penetration or reducing renal clearance in drug development .

Medicinal Chemistry Drug Design Physicochemical Properties

Electron Density Distribution: Polar Surface Area as a Constant Across Scaffold Modifications

Despite the addition of a phenyl ring, the topological polar surface area (TPSA) remains constant at 30.19 Ų between the target compound and the unsubstituted 5,7-dimethyl analog . This suggests that the 3-phenyl substitution modulates lipophilicity without introducing additional hydrogen bond acceptors/donors, a property that can be exploited to fine-tune membrane permeability independently of PSA-mediated absorption constraints.

Computational Chemistry Drug-Likeness Medicinal Chemistry

Class-Level Differentiation: c-Met Kinase Inhibition Potential vs. Isomeric Triazolopyridines

The [1,2,4]triazolo[4,3-a]pyridine scaffold, when appropriately substituted, has demonstrated potent c-Met inhibition. A closely related compound from the same class, identified as compound '4d', exhibited an IC₅₀ of 0.7 nM against c-Met kinase and high selectivity against a panel of 59 other kinases [1]. In contrast, isomeric triazolopyridine classes are primarily pursued for entirely different targets, such as adenosine A2A antagonism [2] or mGluR2 positive allosteric modulation [3]. This class-level divergence means that procuring a generic triazolopyridine without specifying the [4,3-a] fusion and the key 3-phenyl substitution will likely yield a compound irrelevant to c-Met research.

Oncology Kinase Inhibition c-Met Drug Discovery

Optimal Application Scenarios for Procuring 5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine


Structure-Activity Relationship (SAR) Probe for c-Met Kinase Inhibitor Optimization

Researchers studying c-Met inhibitors can use this compound as a baseline 3-phenyl substituted scaffold to systematically explore the impact of additional functionalization. The quantified lipophilicity advantage (LogP of 3.0 vs. 1.3 for the unsubstituted core) makes it a valuable reference point for tuning pharmacokinetic properties without affecting the polar surface area . It serves as a negative control for studying hydrogen-bond interactions at the 3-position.

Negative Control for Isomer-Specific Biological Assays

In programs developing adenosine A2A antagonists or mGluR2 PAMs, where isomeric triazolopyridines are the active pharmacophores [1][2], procuring this specific [4,3-a] isomer is essential as a negative control. Its structural similarity but distinct biological target profile ensures that observed activity is due to the correct isomer and not off-target effects from a common scaffold impurity.

Computational Chemistry Model Building for Kinase Selectivity Prediction

The compound's balanced properties (molecular weight 223.27 g/mol, LogP 3.0, TPSA 30.2 Ų) make it an ideal minimalist ligand for building and validating computational docking models for the c-Met ATP-binding pocket. Its use ensures that the computational model is not overfitted by larger, more complex clinical candidates, providing a clean starting point for virtual screening campaigns.

Quote Request

Request a Quote for 5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.